molecular formula C22H33N3O3 B7916454 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7916454
M. Wt: 387.5 g/mol
InChI Key: RSYIGWJCRVMOAS-ANYOKISRSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a cyclopropyl group, and a benzyl ester moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the amino acid moiety: The (S)-2-amino-3-methyl-butyryl group can be introduced via an amide bond formation reaction.

    Attachment of the cyclopropyl group: This step often involves a cyclopropanation reaction using reagents such as diazomethane.

    Formation of the benzyl ester: The final step involves esterification of the carbamic acid with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or ester derivatives.

Scientific Research Applications

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid methyl ester
  • [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid ethyl ester

Uniqueness

The uniqueness of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester lies in its specific structural features, such as the benzyl ester moiety, which can influence its reactivity and biological activity compared to similar compounds with different ester groups.

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-16(2)20(23)21(26)24-13-7-6-10-19(24)14-25(18-11-12-18)22(27)28-15-17-8-4-3-5-9-17/h3-5,8-9,16,18-20H,6-7,10-15,23H2,1-2H3/t19?,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYIGWJCRVMOAS-ANYOKISRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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